molecular formula C18H21NO4S B2898513 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034261-54-4

2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No. B2898513
CAS RN: 2034261-54-4
M. Wt: 347.43
InChI Key: WWTJLFFJYXASOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide, also known as INDY, is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, and its biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the inhibition of OATs. OATs are responsible for the transport of organic anions across cell membranes, and their inhibition by 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide leads to a reduction in the excretion of organic anions in the urine. This reduction in organic anion excretion has been found to have a number of physiological effects, including the reduction of blood pressure and the prevention of kidney stone formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have been extensively studied. In addition to its effects on OATs, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to have a number of other effects on cellular metabolism and physiology. These effects include the inhibition of mitochondrial respiration, the reduction of oxidative stress, and the modulation of intracellular calcium levels. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide for lab experiments is its specificity for OATs. This specificity allows for the selective inhibition of OATs without affecting other transporters or cellular processes. Additionally, the synthesis method for 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is relatively simple and produces high yields of pure compound. However, one limitation of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for the study of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide. One area of research is the development of novel therapeutic agents for kidney diseases based on the inhibition of OATs. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide may have potential applications in the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide and its potential applications in scientific research and medicine.

Synthesis Methods

The synthesis of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with sulfonamide and benzyl chloride. This reaction results in the formation of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide.

Scientific Research Applications

2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary applications of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is in the study of the role of organic anion transporters (OATs) in renal function. 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to be a potent inhibitor of OATs, which has led to its use in the study of renal physiology and the development of novel therapeutic agents for kidney diseases. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-16-9-5-6-10-17(16)24(20,21)19-13-18(23-2)11-14-7-3-4-8-15(14)12-18/h3-10,19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTJLFFJYXASOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

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